molecular formula C18H23NO7 B13876021 Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate

Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate

Cat. No.: B13876021
M. Wt: 365.4 g/mol
InChI Key: JEQNRZWFOOTBQK-UHFFFAOYSA-N
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Description

Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: is an organic compound with a complex structure that includes tert-butyl groups, formyl groups, a methoxy group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:

    Formylation: The addition of formyl groups to specific positions on the aromatic ring.

    Tert-butylation: The addition of tert-butyl groups to the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Biology and Medicine:

    Biological Studies: Used in research to study the effects of specific functional groups on biological systems.

Industry:

    Chemical Manufacturing: Used as a precursor in the production of various chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate depends on its specific application. In pharmaceuticals, the compound’s functional groups can interact with molecular targets such as enzymes or receptors, leading to biological effects. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    Tert-butyl 2,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group.

    Tert-butyl 3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at a different position.

    2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at another position.

Uniqueness: Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C18H23NO7

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate

InChI

InChI=1S/C18H23NO7/c1-17(2,3)13-11(9-21)14(19(23)24)15(25-7)10(8-20)12(13)16(22)26-18(4,5)6/h8-9H,1-7H3

InChI Key

JEQNRZWFOOTBQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C(=C1C(=O)OC(C)(C)C)C=O)OC)[N+](=O)[O-])C=O

Origin of Product

United States

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